8-amino-5-hydroxy-2-(methylsulfanyl)-6-(pyridin-4-yl)-6H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile
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Overview
Description
8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex heterocyclic compound It features a unique structure that combines pyridine, thiazole, and pyrano rings, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 4-aminopyridine, thiourea, and cyanoacetic acid derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Thiazolo[4,5-d]pyrimidine: Exhibits antimicrobial properties.
Pyrano[2,3-d]thiazole: Used in the synthesis of biologically active molecules.
Uniqueness
8-amino-2-(methylsulfanyl)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions further enhances its versatility in scientific research .
Properties
Molecular Formula |
C16H11N5O2S2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
12-amino-4-methylsulfanyl-8-oxo-10-pyridin-4-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
InChI |
InChI=1S/C16H11N5O2S2/c1-24-16-21-14-12(25-16)11-10(15(22)20-14)9(7-2-4-19-5-3-7)8(6-17)13(18)23-11/h2-5,9H,18H2,1H3,(H,20,22) |
InChI Key |
FIMCTZZKTFZHIR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2 |
Origin of Product |
United States |
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